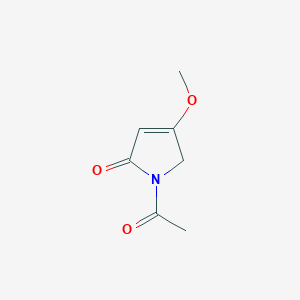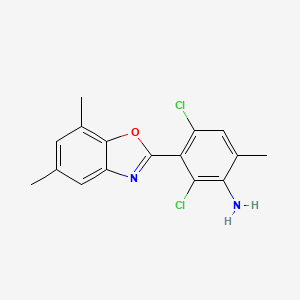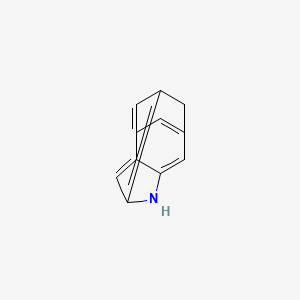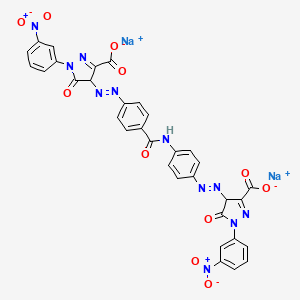
Cyclohexanol, 1-((6-methyl-3-pyridyl)ethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol is an organic compound with a unique structure that combines a cyclohexanol ring with a pyridyl group connected via an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol can be synthesized through several methods. One common approach involves the reaction of 6-methyl-3-pyridylacetylene with cyclohexanone in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium amide can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanone.
Reduction: Formation of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the ethynyl and pyridyl groups can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol can be compared with other similar compounds, such as:
1-[(3-Pyridyl)ethynyl]cyclohexanol: Lacks the methyl group on the pyridyl ring, which may affect its reactivity and biological activity.
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanone: The oxidized form of the compound, which may have different chemical and biological properties.
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexane: The reduced form of the compound, which may exhibit different reactivity and interactions.
Propriétés
Numéro CAS |
52535-36-1 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
1-[2-(6-methylpyridin-3-yl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c1-12-5-6-13(11-15-12)7-10-14(16)8-3-2-4-9-14/h5-6,11,16H,2-4,8-9H2,1H3 |
Clé InChI |
IELAPYICSDDDGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C#CC2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


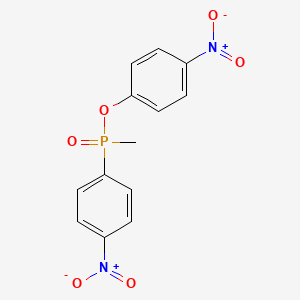
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
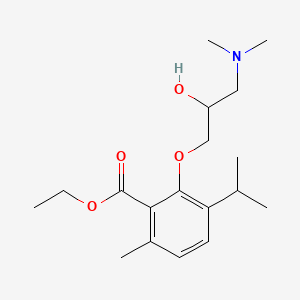
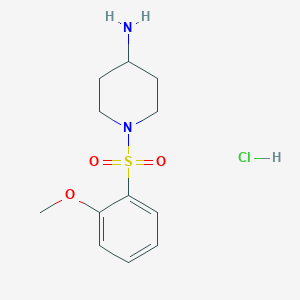
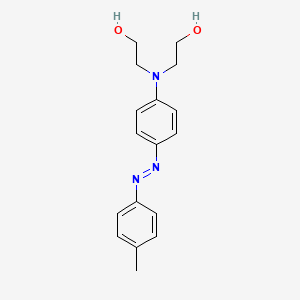
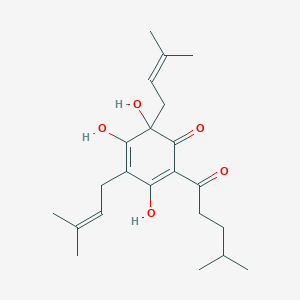

![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

